5-m-Nitrobenzylidenerhodanine
Description
5-m-Nitrobenzylidenerhodanine is a rhodanine derivative characterized by a nitro-substituted benzylidene group at the C-5 position of the rhodanine core. Rhodanine (2-thioxothiazolidin-4-one) is a five-membered heterocyclic compound containing sulfur, nitrogen, and carbonyl groups, which enable diverse chemical modifications and biological interactions . The synthesis of 5-arylidene rhodanines typically involves a Knoevenagel condensation between rhodanine and aromatic aldehydes under basic conditions, yielding the thermodynamically stable Z isomer . The introduction of a nitro group at the meta position of the benzylidene moiety enhances electron-withdrawing effects, influencing reactivity and biological activity .
Properties
Molecular Formula |
C10H6N2O3S2 |
|---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6N2O3S2/c13-9-8(17-10(16)11-9)5-6-2-1-3-7(4-6)12(14)15/h1-5H,(H,11,13,16) |
InChI Key |
AVXJAQDWWJILLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Rhodanine Derivatives
Rhodanine derivatives are compared based on substituent position, electronic effects, and bioactivity. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro) at C-5 enhance aromaticity and binding affinity to target enzymes, as seen in 5-m-nitrobenzylidenerhodanine’s anticancer activity .
- Extended aromatic linkers (e.g., triphenylamine) improve antibacterial activity but may reduce bactericidal effects due to steric hindrance .
- 2-Thiohydantoin derivatives exhibit distinct bioactivity profiles due to differences in sulfur placement and ring tautomerism .
Structure-Activity Relationship (SAR) Insights
- C-5 Substituents :
- N-3 Modifications : Carboxymethyl groups at N-3 increase solubility and enable interactions with charged protein residues (e.g., Lys68 in kinases) .
- Ring Modifications: Opening the rhodanine ring (e.g., in 3-amino derivatives) can enhance antifungal activity but reduce stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
